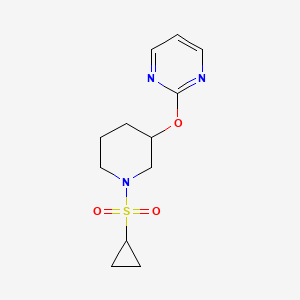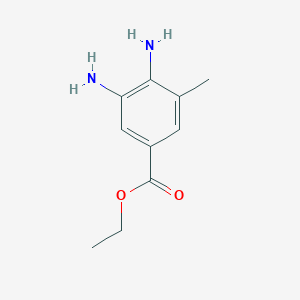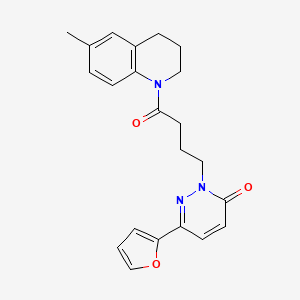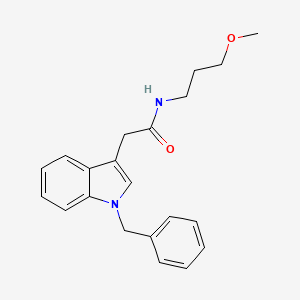
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, abbreviated as BCPP, is an organic compound that is often used in scientific research. BCPP is a pyrimidine-based carbonitrile that is synthesized from a reaction between benzylamine and 4-chlorophenyl-2-phenyl-5-pyrimidinone. This compound has been studied for its potential applications in various fields such as biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
BCPP has been studied for its potential applications in various fields such as biochemistry, molecular biology, and pharmacology. In biochemistry, BCPP has been used to study the structure and function of various proteins and enzymes. In molecular biology, it has been used to study gene expression and regulation. In pharmacology, BCPP has been used to study the effects of drugs on the body, as well as to develop new drugs and treatments.
Wirkmechanismus
The exact mechanism of action of BCPP is still not fully understood. However, it is believed that BCPP acts by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. By blocking the activity of COX-2, BCPP is thought to reduce inflammation and pain in the body.
Biochemical and Physiological Effects
BCPP has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that BCPP can inhibit the activity of COX-2, which is involved in inflammation and pain. Additionally, BCPP has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the metabolism of fatty acids. Finally, BCPP has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BCPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, BCPP is relatively non-toxic and has low environmental impact. However, BCPP is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for BCPP research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research into its biochemical and physiological effects could lead to new insights into the body’s biochemical and physiological processes. Finally, further research into BCPP’s potential applications in biochemistry, molecular biology, and pharmacology could lead to new and exciting discoveries.
Synthesemethoden
BCPP is synthesized through a reaction between benzylamine and 4-chlorophenyl-2-phenyl-5-pyrimidinone. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C. The reaction is exothermic and is usually complete within a few hours. The product of the reaction is a crystalline solid that can be isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(benzylamino)-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4/c25-20-13-11-18(12-14-20)22-21(15-26)24(27-16-17-7-3-1-4-8-17)29-23(28-22)19-9-5-2-6-10-19/h1-14H,16H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWELMUFLBRCOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)





![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)

![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)